(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trifluorophenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The cyclopropane ring’s rigidity and strain can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound also contains a trifluoromethyl group and is used in various chemical syntheses.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have applications in pharmaceuticals and agrochemicals.
Uniqueness
(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a trifluorophenyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1 |
InChI Key |
SLQSPHHAZOAQAM-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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